molecular formula C21H17BrN4O2S B11245229 1,1'-[6-(4-bromophenyl)-3-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

1,1'-[6-(4-bromophenyl)-3-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

Cat. No.: B11245229
M. Wt: 469.4 g/mol
InChI Key: XIQJDGPZBRBKHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[7-ACETYL-6-(4-BROMOPHENYL)-3-(4-METHYLPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, imparts significant pharmacological properties.

Preparation Methods

The synthesis of 1-[7-ACETYL-6-(4-BROMOPHENYL)-3-(4-METHYLPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE involves multiple steps. One common synthetic route includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . This method is efficient and yields the desired compound in good quantities. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[7-ACETYL-6-(4-BROMOPHENYL)-3-(4-METHYLPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[7-ACETYL-6-(4-BROMOPHENYL)-3-(4-METHYLPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[7-ACETYL-6-(4-BROMOPHENYL)-3-(4-METHYLPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE involves its interaction with specific molecular targets. The compound can inhibit enzymes, interfere with cellular processes, and modulate signaling pathways. For example, it has been shown to inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting antitumoral activity .

Comparison with Similar Compounds

Similar compounds to 1-[7-ACETYL-6-(4-BROMOPHENYL)-3-(4-METHYLPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE include other triazolothiadiazines, such as:

These compounds share a similar core structure but differ in the arrangement of the triazole and thiadiazine rings. The unique substitution pattern in 1-[7-ACETYL-6-(4-BROMOPHENYL)-3-(4-METHYLPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE imparts distinct biological and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H17BrN4O2S

Molecular Weight

469.4 g/mol

IUPAC Name

1-[5-acetyl-6-(4-bromophenyl)-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone

InChI

InChI=1S/C21H17BrN4O2S/c1-12-4-6-16(7-5-12)20-23-24-21-26(20)25(14(3)28)18(19(29-21)13(2)27)15-8-10-17(22)11-9-15/h4-11H,1-3H3

InChI Key

XIQJDGPZBRBKHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N(C(=C(S3)C(=O)C)C4=CC=C(C=C4)Br)C(=O)C

Origin of Product

United States

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